molecular formula C8H16N4S B15247206 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine

3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine

Cat. No.: B15247206
M. Wt: 200.31 g/mol
InChI Key: MSFLCSFUTMDFKQ-UHFFFAOYSA-N
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Description

3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a butylthio group and an ethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the butyl halide, resulting in the formation of the butylthio derivative.

Reaction Conditions:

    Reagents: 4-amino-3-mercapto-5-ethyl-1,2,4-triazole, butyl halide (e.g., butyl bromide or butyl chloride)

    Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Temperature: Typically conducted at elevated temperatures (80-100°C)

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for the development of novel catalysts.

    Material Science: Incorporated into polymer matrices to enhance material properties.

Biology

    Antimicrobial Agents: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Anticancer Research: Evaluated for its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.

    Drug Development: Explored as a scaffold for the design of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, modulating their activity.

Pathways Involved

    Apoptosis: Induction of apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.

    Oxidative Stress: Generation of reactive oxygen species (ROS) leading to oxidative stress and cell death in microbial cells.

Comparison with Similar Compounds

3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds

    3-(Methylthio)-5-ethyl-4H-1,2,4-triazol-4-amine: Similar structure but with a methylthio group instead of a butylthio group.

    3-(Butylthio)-5-methyl-4H-1,2,4-triazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

    Butylthio Group: The presence of a butylthio group provides unique steric and electronic properties, influencing its reactivity and biological activity.

    Ethyl Group: The ethyl group contributes to the compound’s overall lipophilicity and pharmacokinetic properties.

Biological Activity

3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine (CAS No. 449745-92-0) is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. The triazole scaffold is known for its presence in various pharmacologically active compounds, including antifungal and anticancer agents. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is C8H16N4S. Its structure features a butylthio group and an ethyl substituent on the triazole ring, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiol and triazole precursors under controlled conditions. Various methods have been reported for synthesizing similar triazole derivatives with modifications that enhance their biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit the proliferation of cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis . The presence of substituents like butylthio and ethyl groups may enhance these effects by improving solubility and bioavailability.

Case Study:
A study evaluating various triazole derivatives demonstrated that those with specific functional groups exhibited potent antiproliferative effects against different cancer cell lines. The incorporation of aryl groups in the triazole structure was found to significantly enhance anticancer activity .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Compounds similar to this compound have been tested against various fungal strains. For example, a structural activity relationship study revealed that certain modifications in the triazole structure could lead to increased antifungal efficacy against pathogens like Aspergillus species .

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameFungal Strain TestedInhibition Zone (mm)Reference
3-(Butylthio)-5-ethyl-triazoleAspergillus niger15
5-(4-methoxybenzyl)-triazoleMucor species18
N-(3-bromophenyl)-triazoleAspergillus flavus20

Other Biological Activities

In addition to anticancer and antifungal properties, triazoles have been reported to exhibit anti-inflammatory and analgesic activities. Studies have highlighted their potential in treating conditions related to inflammation due to their ability to inhibit key enzymes involved in inflammatory pathways .

Pharmacokinetic Properties

Preliminary studies suggest that this compound possesses favorable pharmacokinetic properties such as good lipophilicity and bioavailability. These characteristics align with Lipinski's Rule of Five, indicating its potential as a viable drug candidate .

Properties

Molecular Formula

C8H16N4S

Molecular Weight

200.31 g/mol

IUPAC Name

3-butylsulfanyl-5-ethyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C8H16N4S/c1-3-5-6-13-8-11-10-7(4-2)12(8)9/h3-6,9H2,1-2H3

InChI Key

MSFLCSFUTMDFKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(N1N)CC

Origin of Product

United States

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